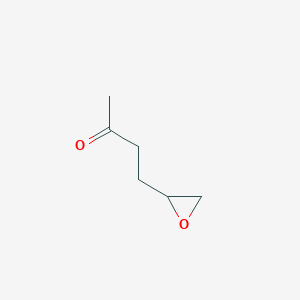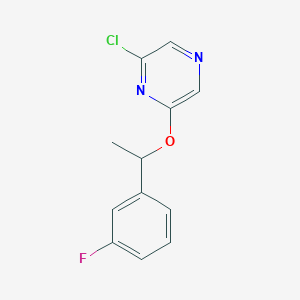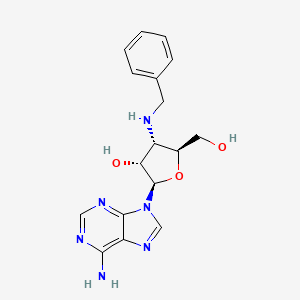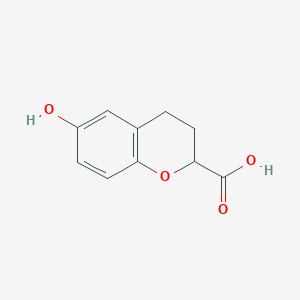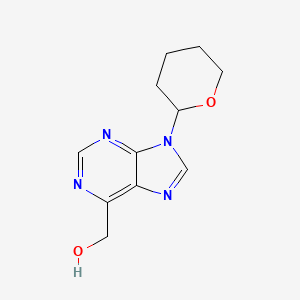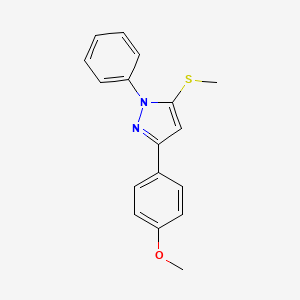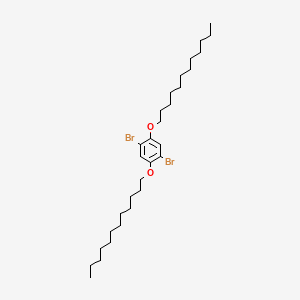
1-Ethoxy-2-ethynylbenzene
Descripción general
Descripción
1-Ethoxy-2-ethynylbenzene is an organic compound with the molecular formula C10H10O . It is also known by other names such as 2-ETHOXY-1-ETHYNYL-BENZENE and 1-Ethoxy-2-ethynyl-Benzene .
Synthesis Analysis
The synthesis of 1-Ethoxy-2-ethynylbenzene involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-ethynylbenzene consists of a benzene ring with an ethoxy group and an ethynyl group attached . The InChI representation of the molecule isInChI=1S/C10H10O/c1-3-9-7-5-6-8-10 (9)11-4-2/h1,5-8H,4H2,2H3 . Chemical Reactions Analysis
1-Ethoxy-2-ethynylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The exact reactions it can undergo would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis
1-Ethoxy-2-ethynylbenzene has a molecular weight of 146.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Aplicaciones Científicas De Investigación
3. Multistep Synthesis
- Application Summary: Ethoxy derivatives can be used in multistep synthesis processes. For instance, a propyl group can be added to a benzene ring in two steps: a Friedel Crafts acylation followed by a Clemmensen Reduction .
- Methods of Application: The first step involves a Friedel Crafts acylation, which is followed by a Clemmensen Reduction. This process is used when the propyl group has more than two carbons .
- Results: The end product is para-nitropropylbenzene, which is achieved by utilizing a para directing group .
4. Electrophilic Aromatic Substitution
- Application Summary: Benzene and its derivatives, including ethoxy derivatives, can undergo electrophilic aromatic substitution. This process maintains the aromaticity of the benzene ring .
- Methods of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results: The result is a substituted benzene ring. This mechanism for electrophilic aromatic substitution is important in the context of other mechanisms involving carbocation intermediates .
5. Reactions at the Benzylic Position
- Application Summary: Reactions that occur at the benzylic position are very important for synthesis problems. This includes the free radical bromination of alkyl benzenes .
- Methods of Application: The process involves the free radical bromination of alkyl benzenes .
- Results: The result is a brominated alkyl benzene compound .
6. Multistep Synthesis
- Application Summary: Ethoxy derivatives can be used in multistep synthesis processes. For instance, a propyl group can be added to a benzene ring in two steps: a Friedel Crafts acylation followed by a Clemmensen Reduction .
- Methods of Application: The first step involves a Friedel Crafts acylation, which is followed by a Clemmensen Reduction. This process is used when the propyl group has more than two carbons .
- Results: The end product is para-nitropropylbenzene, which is achieved by utilizing a para directing group .
7. Electrophilic Aromatic Substitution
- Application Summary: Benzene and its derivatives, including ethoxy derivatives, can undergo electrophilic aromatic substitution. This process maintains the aromaticity of the benzene ring .
- Methods of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results: The result is a substituted benzene ring. This mechanism for electrophilic aromatic substitution is important in the context of other mechanisms involving carbocation intermediates .
8. Reactions at the Benzylic Position
- Application Summary: Reactions that occur at the benzylic position are very important for synthesis problems. This includes the free radical bromination of alkyl benzenes .
- Methods of Application: The process involves the free radical bromination of alkyl benzenes .
- Results: The result is a brominated alkyl benzene compound .
Safety And Hazards
Direcciones Futuras
Research on 1-Ethoxy-2-ethynylbenzene and similar compounds is ongoing. For instance, a study has found that 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene molecules can form quasi-interlocked lateral patterns on the Au (111) surface . This could potentially be exploited to form one-dimensional molecular wires on Au (111) .
Propiedades
IUPAC Name |
1-ethoxy-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBUTOTDGCRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496291 | |
| Record name | 1-Ethoxy-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-ethynylbenzene | |
CAS RN |
90843-12-2 | |
| Record name | 1-Ethoxy-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
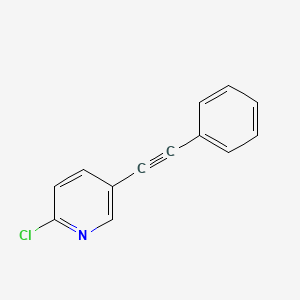
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)
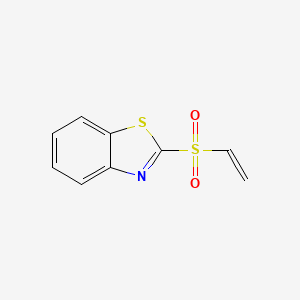
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)
